molecular formula C13H19BrN2O B8671287 1-[3-(4-Bromophenoxy)propyl]piperazine

1-[3-(4-Bromophenoxy)propyl]piperazine

Cat. No. B8671287
M. Wt: 299.21 g/mol
InChI Key: RHBYOMZYWBLCFZ-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a mixture of tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate (200 mg, 0.50 mmol) in ethyl acetate (10 mL) was added HCl/ethyl acetate (20 mL). The mixture was stirred at rt for 4 hours. The mixture was concentrated to give the title compound (150 mg, 100% yield) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:4][CH:3]=1.Cl.C(OCC)(=O)C>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C(OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(OCCCN2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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